

Spectroscopic Data for 2,4-Dichloro-5-methylpyrimidine: A Technical Overview

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Compound of Interest

Compound Name: 2,4-Dichloro-5-methylpyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for the compound **2,4-Dichloro-5-methylpyrimidine**, a key intermediate in various synthetic applications. While a comprehensive, publicly available dataset for both ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy is not readily found in scientific literature or major databases, this document summarizes general experimental protocols and provides a framework for the analysis of this molecule.

Data Presentation

A complete experimental dataset for **2,4-Dichloro-5-methylpyrimidine** is not available in the searched resources. For reference purposes, a template for the expected data is provided below.

Table 1: ^1H NMR Spectroscopic Data for **2,4-Dichloro-5-methylpyrimidine**

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not available	Data not available	H-6
Data not available	Data not available	CH ₃

Table 2: ^{13}C NMR Spectroscopic Data for **2,4-Dichloro-5-methylpyrimidine**

Chemical Shift (δ) ppm	Assignment
Data not available	C-2
Data not available	C-4
Data not available	C-5
Data not available	C-6
Data not available	CH_3

Experimental Protocols

Detailed experimental protocols for acquiring NMR spectra are crucial for data reproducibility and comparison. The following outlines a general procedure for obtaining ^1H and ^{13}C NMR data.

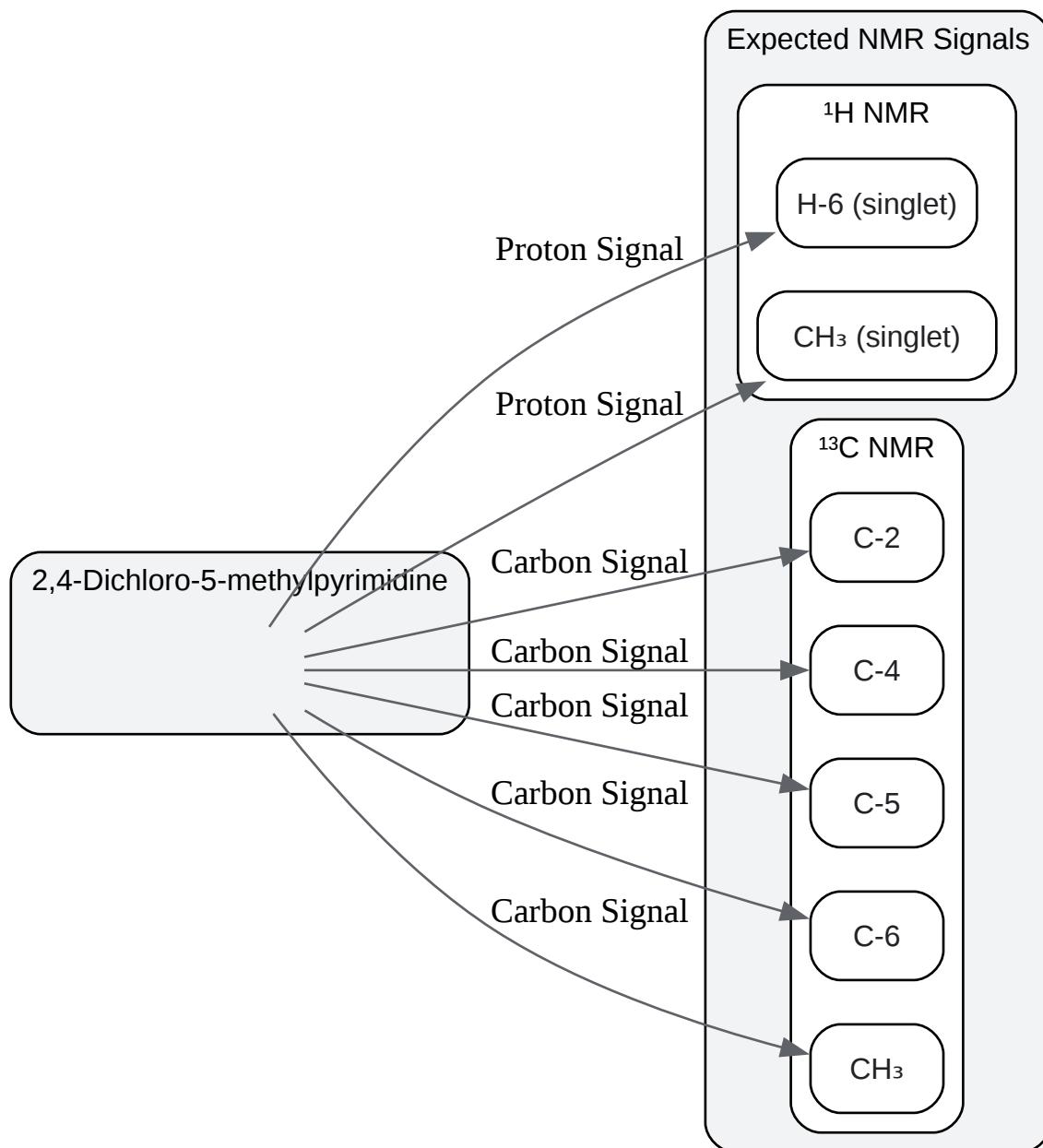
General NMR Spectroscopic Protocol:

- **Sample Preparation:** A solution of **2,4-Dichloro-5-methylpyrimidine** would be prepared by dissolving approximately 5-10 mg of the compound for ^1H NMR and 20-50 mg for ^{13}C NMR in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Tetramethylsilane (TMS) is typically added as an internal standard (0.00 ppm).
- **Instrumentation:** Spectra would be recorded on a high-resolution NMR spectrometer, such as a Bruker Avance or Varian instrument, operating at a specific frequency for ^1H (e.g., 400 or 500 MHz) and ^{13}C (e.g., 100 or 125 MHz) nuclei.
- **Data Acquisition:**
 - For ^1H NMR, a standard pulse program would be used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.
- **Data Processing:** The acquired free induction decay (FID) would be processed using appropriate software. This involves Fourier transformation, phase correction, and baseline

correction to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Mandatory Visualization

To illustrate the expected relationship between the structure of **2,4-Dichloro-5-methylpyrimidine** and its NMR signals, the following diagram is provided.



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Caption: Molecular structure and expected NMR signals for **2,4-Dichloro-5-methylpyrimidine**.

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